ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a sulfamoyl group, a carboxylate ester, and a chloromethoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfamoyl group via sulfonation reactions. The final steps often involve esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s sulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrazole ring and other substituents may also play a role in its binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(N-(3-chloro-4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: shares similarities with other sulfonamide-containing pyrazole derivatives.
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is another compound with a similar structure but different substituents, leading to distinct properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential biological activities
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O5S/c1-4-23-14(19)12-8(2)16-17-13(12)24(20,21)18-9-5-6-11(22-3)10(15)7-9/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMYDKWMAYJJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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